2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and two chlorine atoms on the butanoic acid chain. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the mixture of the amine and Boc2O in water at ambient temperature .
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Heating the mixture in tetrahydrofuran (THF) at 40°C: .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The chlorine atoms on the butanoic acid chain can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for Boc deprotection.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while substitution reactions can introduce various functional groups onto the butanoic acid chain.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid involves the interaction of its functional groups with specific molecular targets The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- (2S)-2-[(Tert-butoxy)carbonylamino]-3-methylbutanoic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid is unique due to the presence of two chlorine atoms on the butanoic acid chain, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Properties
Molecular Formula |
C9H15Cl2NO4 |
---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
4,4-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H15Cl2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
ZLYONWOTWIFELN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(Cl)Cl)C(=O)O |
Origin of Product |
United States |
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